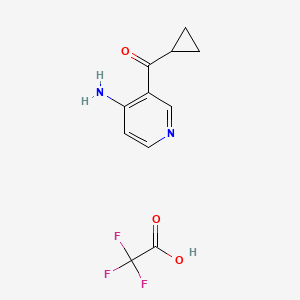

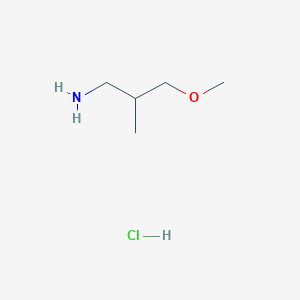

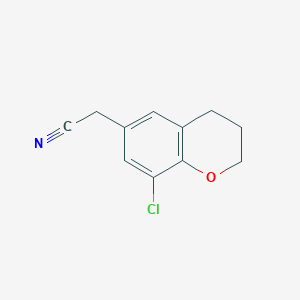

![molecular formula C10H16O3 B1431952 2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde CAS No. 809233-15-6](/img/structure/B1431952.png)

2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde” is a chemical compound with the CAS Number: 809233-15-6 . It has a molecular weight of 184.24 . The compound is in liquid form .

Synthesis Analysis

The synthesis of 2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde involves the use of 2-acetylcyclohexanone via ethylene ketal formation, hydrazone formation, and iodination . This process is followed by aminocarbonylation in the presence of a palladium-phosphine precatalyst .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16O3/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h6,9H,1-5,7-8H2 .Chemical Reactions Analysis

The compound can be obtained in high yields via palladium-catalysed aminocarbonylation . The influence of the amine nucleophiles and the reaction conditions on the isolated yields was investigated .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a storage temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación

Based on the information available, here is a comprehensive analysis of “2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde” focusing on its scientific research applications:

Pharmaceutical Research

This compound has potential applications in pharmaceutical research, particularly in the synthesis of Gi protein-biased μ-receptor agonists . These agonists are expected to have better analgesic effects and significantly reduced opioid-related adverse reactions .

Organic Synthesis

“2-{1,4-Dioxaspiro[4.5]decan-6-yl}acetaldehyde” is used in organic synthesis, especially in the formation of acrylamides via palladium-catalysed aminocarbonylation. This process is significant for creating compounds with potential medicinal properties .

Analytical Chemistry

The derivatives of this compound are analyzed using gas chromatography, which is crucial in determining the purity and composition of synthesized compounds. This application is essential in quality control and research settings .

Biochemistry

There may be applications in biochemistry for studying enzyme reactions or metabolic pathways involving similar spirocyclic structures.

Unfortunately, due to the specificity of the compound and the niche nature of its applications, detailed information on six to eight unique applications is not readily available from the search results. Further research in specialized databases or scientific literature may be required to uncover additional applications.

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-(1,4-dioxaspiro[4.5]decan-6-yl)acetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c11-6-4-9-3-1-2-5-10(9)12-7-8-13-10/h6,9H,1-5,7-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZKMSMIJHDHIV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C(C1)CC=O)OCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Ethylsulfamoyl)amino]benzoic acid](/img/structure/B1431880.png)

![3-[(3,4-Difluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1431881.png)

![3-[5-(4-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431887.png)

![methyl N-[4-(chlorosulfonyl)-2-nitrophenyl]carbamate](/img/structure/B1431889.png)